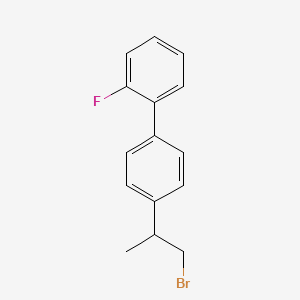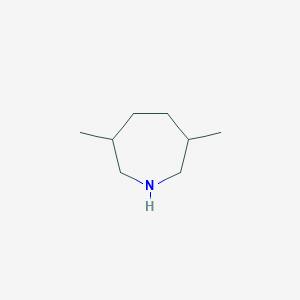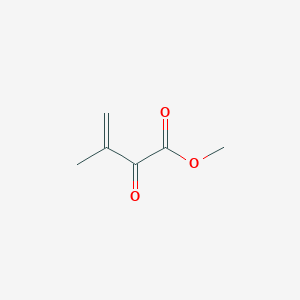
4'-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide is a complex organic compound with the molecular formula C23H29N3O2 and a molecular weight of 379.55 g/mol . This compound is characterized by its unique structure, which includes an isoquinoline ring system, an isopropyl group, and a propylaminoacetanilide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoquinoline ring system, the introduction of the isopropyl group, and the coupling with propylaminoacetanilide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-ethylaminoacetanilide
- 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-methylaminoacetanilide
Uniqueness
Compared to similar compounds, 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide exhibits unique properties due to the presence of the propylamino group
Eigenschaften
CAS-Nummer |
54087-41-1 |
|---|---|
Molekularformel |
C23H29N3O2 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
N-[4-(3-oxo-4-propan-2-yl-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]-2-(propan-2-ylamino)acetamide |
InChI |
InChI=1S/C23H29N3O2/c1-14(2)21-18-7-5-6-8-19(18)22(26-23(21)28)16-9-11-17(12-10-16)25-20(27)13-24-15(3)4/h5-12,14-15,21-22,24H,13H2,1-4H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
PWVTZSFIYJSYCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)




